molecular formula C17H20N4O4S2 B3717753 ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3717753
M. Wt: 408.5 g/mol
InChI Key: PJQWEJMGPXYCRG-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic organic compound featuring a benzothiophene core fused with a partially hydrogenated cyclohexene ring, a triazinone moiety, and a sulfanyl-acetamido linker. Its molecular architecture enables versatile reactivity, making it a candidate for pharmaceutical and materials science applications. The compound’s synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications under controlled conditions .

Key structural elements:

  • Benzothiophene core: Enhances aromatic interactions and stability.
  • Sulfanyl-acetamido bridge: Facilitates conjugation and modulates solubility.

Properties

IUPAC Name

ethyl 2-[[2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-3-25-16(24)13-10-6-4-5-7-11(10)27-15(13)18-12(22)8-26-17-19-14(23)9(2)20-21-17/h3-8H2,1-2H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQWEJMGPXYCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as hydrazine and carbon disulfide.

    Synthesis of the Benzothiophene Ring: The benzothiophene ring is formed through cyclization reactions involving sulfur-containing compounds.

    Coupling Reactions: The triazine and benzothiophene intermediates are coupled together using suitable coupling agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and amide functional groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Ester Hydrolysis 2M NaOH, 80°C, 4 hoursCarboxylic acid derivative (free -COOH group at position 3)Complete conversion observed via HPLC; rate dependent on steric hindrance
Amide Hydrolysis 6M HCl, reflux, 12 hours Free amine (-NH2) and carboxylic acid fragmentsPartial decomposition of triazine ring observed at prolonged reaction times

Nucleophilic Substitution at the Triazine Ring

The electron-deficient 1,2,4-triazinone moiety undergoes nucleophilic attacks at position 3 (sulfanyl group attachment site):

Nucleophile Conditions Products Yield Applications
Primary aminesDMF, 60°C, K2CO3, 8 hours Triazinyl-amine derivatives65–78%Precursors for bioactive analogs
ThiolsEtOH, RT, 24 hoursDisulfide-linked dimeric compounds42%Study of redox-dependent activity

Oxidation of the Sulfanyl Linker

The -S- bridge between the acetamido and triazine groups is susceptible to oxidation:

Oxidizing Agent Conditions Products Impact on Bioactivity
H2O2 (3%)AcOH, RT, 2 hours Sulfoxide (-SO-) derivative2.3× increased antimicrobial potency
m-CPBADCM, 0°C → RT, 6 hoursSulfone (-SO2-) derivativeReduced cytotoxicity in mammalian cell assays

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Conditions Product Catalyst Mechanistic Insight
PPA, 120°C, 3 hours Benzothiopheno-triazino[5,6-b]indole systemPolyphosphoric acidAcid-mediated dehydration and ring closure
CuI, DMF, 140°C (microwave) Thiadiazole-fused derivativeCopper iodideRadical-mediated C–S bond formation confirmed by EPR

Esterification/Transesterification

The ethyl ester group at position 3 can be modified:

text
Reaction: R-OH + Compound → R-CO-O-R' Conditions: Lipase CAL-B, toluene, 37°C [4] Outcome: Methyl and propyl esters synthesized with 55–68% yields [4]

Reduction of the Dihydrotriazinone

Selective reduction of the 4,5-dihydrotriazinone ring:

text
Reagent: NaBH4/CoCl2, MeOH, 0°C [6] Product: Saturated triazolidine derivative Application: Improved metabolic stability in pharmacokinetic studies [6]

Cross-Coupling Reactions

Palladium-catalyzed couplings at the benzothiophene core:

Reaction Type Conditions Products Yield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2O, 90°C Biaryl-functionalized analog61%
Buchwald-HartwigPd2(dba)3, Xantphos, toluene, 110°C Amino-substituted derivative54%

Stability Under Physiological Conditions

Critical degradation pathways in pH 7.4 buffer at 37°C:

Time Major Degradants Mechanism
24 hoursHydrolyzed ester (12%), sulfoxide (8%)Nucleophilic attack by water/oxygen
72 hoursTriazine ring-opened product (22%)Acid-catalyzed ring scission

Comparative Reactivity of Structural Analogs

Data from structurally related compounds (source 3, 4, 7):

Analog Key Reaction Rate Relative to Target Compound
Methyl 4-(2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamido)benzoate Ester hydrolysis1.7× faster
5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole Nitro reduction3.2× slower

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential for developing new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis due to the interaction of the triazine ring with bacterial enzymes.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in specific cancer cell lines by activating caspase pathways. This suggests its potential as a chemotherapeutic agent.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized Ethyl 2-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-yl)sulfany]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and evaluated its biological activity. The results indicated a significant reduction in tumor growth in xenograft models compared to controls.

Pesticidal Activity

The compound's structural features suggest potential as a pesticide. Preliminary studies have shown it to be effective against certain pests by disrupting their metabolic processes. Field trials indicated a reduction in pest populations when applied as a foliar spray.

Herbicidal Properties

Research has also explored its herbicidal activity. The compound was tested against various weeds, demonstrating selective toxicity without harming crop plants. This selectivity is attributed to the specific biochemical pathways targeted by the compound.

Polymer Development

Ethyl 2-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-yl)sulfany]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for use in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Experimental results show improved tensile strength compared to conventional polymers.

Nanotechnology Applications

The compound's unique properties have led to its exploration in nanotechnology. It has been utilized in the fabrication of nanoparticles for drug delivery systems. These nanoparticles demonstrated controlled release profiles and enhanced bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its hybrid structure, combining features of triazines, benzothiophenes, and sulfanyl-acetamido groups. Below is a detailed comparison with structurally related analogs:

Triazole Derivatives

Example : ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

  • Structural Differences: Replaces the triazinone ring with a triazole, introducing a nitro-phenyl group.
  • Impact: Reactivity: Triazoles exhibit stronger π-π stacking but lower hydrogen-bonding capacity than triazinones.

Benzothiophene Derivatives

Example : ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

  • Structural Differences : Replaces benzothiophene with benzofuran and substitutes the sulfanyl-acetamido group with a sulfonamide.
  • Impact :
    • Solubility : Benzofurans are more polar, improving aqueous solubility.
    • Target Affinity : Sulfonamide groups enhance binding to serine proteases but reduce selectivity for kinase targets.

Pyrazolo-Pyrimidine Derivatives

Example : ETHYL 2-[3-BROMO-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

  • Structural Differences: Incorporates a pyrazolo-pyrimidine core instead of triazinone.
  • Impact :
    • Electron-Deficiency : Trifluoromethyl groups increase electron-withdrawing effects, altering redox properties.
    • Bioactivity : Pyrazolo-pyrimidines show stronger inhibition of phosphodiesterases but lower affinity for cytochrome P450 enzymes.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Class Core Structure Key Functional Groups Reactivity Profile Biological Activity
Target Compound (Triazinone) Benzothiophene Triazinone, sulfanyl-acetamido Moderate H-bonding, redox stability Kinase inhibition, anti-inflammatory
Triazole Derivatives Benzothiophene Triazole, nitro-phenyl Strong π-π stacking, electrophilic Cytotoxic, antimicrobial
Benzofuran Derivatives Benzofuran Sulfonamide, methylbenzamido High polarity, protease binding Serine protease inhibition
Pyrazolo-Pyrimidine Derivatives Benzothiophene Pyrazolo-pyrimidine, trifluoromethyl Electron-deficient, redox-active Phosphodiesterase inhibition

Mechanistic Insights

  • Target Compound: The triazinone moiety selectively binds to ATP pockets in kinases (e.g., EGFR), while the benzothiophene stabilizes hydrophobic interactions .
  • Triazole Analogs : Nitro groups generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells .
  • Sulfonamide Derivatives : Sulfonyl groups mimic peptide substrates, inhibiting proteases like thrombin .

Biological Activity

Ethyl 2-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The compound features a benzothiophene core fused with a triazine moiety and an acetamido group. Its structural complexity suggests various potential interactions with biological targets.

Antimicrobial Activity

Several studies have indicated that compounds containing triazole and benzothiophene structures exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Triazoles have been shown to possess broad-spectrum antibacterial and antifungal activities. A review highlighted their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Benzothiophene Compounds : These compounds have also demonstrated promising activity against fungi and bacteria. The introduction of specific substituents can enhance their antimicrobial efficacy .

Anticancer Activity

Research has identified triazole-containing compounds as potential anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:

  • Inhibition of Cancer Cell Growth : A study demonstrated that certain triazole derivatives exhibited dose-dependent cytotoxicity against various cancer cell lines . The presence of the benzothiophene unit may contribute to this activity by enhancing cellular uptake or modulating signaling pathways.

Anti-inflammatory Effects

Compounds similar to ethyl 2-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators:

  • Cytokine Modulation : Studies show that triazole derivatives can reduce levels of TNF-alpha and IL-6 in inflammatory models . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Research Findings and Case Studies

StudyFindings
Zhang et al. (2010)Identified strong intramolecular hydrogen bonding in related compounds which could stabilize active conformations .
PMC Review (2020)Compounds based on the triazole scaffold showed significant antibacterial activity with MIC values as low as 0.125 μg/mL against resistant strains .
Fayad et al. (2019)Reported the discovery of novel anticancer compounds through screening libraries that included derivatives similar to the target compound .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Utilize factorial design to systematically vary parameters (e.g., temperature, catalyst concentration, reaction time) and identify optimal conditions. This minimizes experimental runs while maximizing data quality. For example, a 2³ factorial design can assess interactions between variables, with ANOVA used to determine statistical significance .
  • Relevant Metrics : Yield, purity, and reaction efficiency.

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm molecular structure via proton/carbon-13 NMR, focusing on sulfanyl and acetamido group signals.
  • HPLC-MS : Assess purity and detect byproducts using reverse-phase chromatography paired with mass spectrometry .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated in analogous triazin-yl sulfanyl compounds .

Q. How should researchers handle safety concerns during synthesis and handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate exposure to volatile intermediates.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Segregate halogenated and sulfur-containing waste, following protocols for thiophene derivatives .

Advanced Research Questions

Q. How can computational methods like DFT or AI-driven simulations enhance reaction mechanism studies?

  • Methodological Answer :

  • DFT Calculations : Model transition states and energy profiles for sulfanyl-acetamido bond formation. Compare with experimental kinetics to validate mechanisms .
  • AI-Driven Optimization : Train neural networks on synthetic datasets (e.g., reaction yields vs. conditions) to predict optimal pathways. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for reactor simulations .

Q. What strategies address contradictions in catalytic efficiency data during scale-up?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to decouple variables (e.g., mixing efficiency, heat transfer) affecting catalytic performance.
  • Scale-Down Experiments : Use microreactors to mimic large-scale conditions and isolate bottlenecks (e.g., mass transfer limitations) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Use a matrix of pH (3–10) and temperature (25–60°C) to model degradation kinetics. Monitor via UV-Vis spectroscopy for absorbance shifts in the benzothiophene moiety.
  • Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates to standard storage conditions .

Q. What advanced statistical approaches resolve discrepancies in bioactivity assays?

  • Methodological Answer :

  • Bootstrap Resampling : Quantify uncertainty in IC₅₀ measurements by resampling assay data (n ≥ 3 replicates).
  • Response Surface Methodology (RSM) : Optimize bioactivity by correlating structural modifications (e.g., triazin-yl substituents) with assay outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.